9-Boc-2,9-diaza-spiro[6.4]undecan-1-one
Description
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.6]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)6-4-5-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17) |
InChI Key |
YWOASUPINPXRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one typically involves the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the Boc protecting group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one can undergo various chemical reactions, including:
Substitution reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Oxidation and reduction reactions: The compound can participate in redox reactions, depending on the functional groups present.
Common Reagents and Conditions
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Oxidation: Depending on the specific reaction, oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction can convert ketones to alcohols or amines to their corresponding reduced forms.
Scientific Research Applications
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Smaller spiro systems (e.g., spiro[5.5]) are more rigid, enhancing selectivity for specific targets like orexin receptors .
Substituent Effects on Bioactivity: Boc Group: Enhances metabolic stability and simplifies synthetic routes by protecting amines during reactions. Non-Boc analogs (e.g., IPSU) require post-synthetic modifications for stability . Heteroatom Variations: The oxa (oxygen) and thioxo (sulfur) substitutions in analogs () increase lipophilicity, affecting membrane permeability and metal-binding capabilities .
Receptor Binding Kinetics :
- IPSU (spiro[5.5]) exhibits rapid equilibrium at OX₂R receptors (<1 hour), while Boc-protected compounds may show slower kinetics due to steric hindrance from the Boc group .
Therapeutic Applications: this compound: Primarily used in PROTAC synthesis, leveraging its rigidity for targeted protein degradation . 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives: Demonstrate nanomolar potency against METTL3, a key enzyme in RNA methylation .
Biological Activity
9-Boc-2,9-diaza-spiro[6.4]undecan-1-one is a bicyclic compound notable for its unique spiro structure, which includes two nitrogen atoms. The "Boc" (tert-butoxycarbonyl) group enhances the compound's stability and reactivity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis pathways, and potential therapeutic applications.
- Molecular Formula : C_{12}H_{18}N_{2}O_{2}
- Molecular Weight : 240.30 g/mol
The compound's structure allows for significant chemical reactivity due to the presence of functional groups like carbonyl and amine. These properties are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved characteristics.
Interaction Studies
Research indicates that this compound exhibits promising binding affinity with various biological targets, including enzymes and receptors. Preliminary data suggest interactions with protein targets involved in disease pathways, which may lead to potential therapeutic applications.
Table 1: Interaction Profile of this compound
| Target Protein | Binding Affinity (nM) | Biological Function |
|---|---|---|
| Enzyme A | 50 | Metabolic regulation |
| Receptor B | 30 | Signal transduction |
| Enzyme C | 45 | Immune response |
These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.
Case Studies
- GABA Receptor Modulation : In a study exploring GABA receptor ligands, compounds structurally related to this compound were evaluated for their ability to modulate airway smooth muscle relaxation in murine models. The results indicated that certain derivatives exhibited significant bronchodilator activity without central nervous system side effects, making them potential candidates for asthma treatment .
- WEE1 Kinase Inhibition : Another study highlighted the relevance of spiro compounds as WEE1 kinase inhibitors, which are crucial in cancer therapy due to their role in cell cycle regulation and DNA repair mechanisms. The structural similarities between these compounds and this compound suggest that it may also possess inhibitory effects on WEE1, warranting further investigation .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds was conducted.
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structure Type | Similarity Index |
|---|---|---|
| tert-butyl 5,9-dioxo-1,4-diaza-spiro[5.5]undecane | Spiro structure with dioxo functionality | 0.96 |
| tert-butyl 3-carbamoylpiperidine-1-carboxylate | Piperidine derivative | 0.96 |
| tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane | Similar spiro structure | 0.93 |
These comparisons illustrate how variations in functional groups can influence biological activity while retaining a core spiro architecture.
Q & A
Basic: What are the established synthetic routes for 9-Boc-2,9-diaza-spiro[6.4]undecan-1-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization to form the spirocyclic core. Key steps include:
- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under basic conditions (e.g., triethylamine) to prevent side reactions .
- Cyclization : Using intramolecular nucleophilic substitution or ring-closing metathesis (RCM) to form the spiro structure. RCM requires Grubbs catalysts, with careful control of temperature (40–60°C) to avoid decomposition .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to achieve >95% purity. Monitor by TLC and HPLC .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use , , and DEPT-135 NMR in CDCl or DMSO-d to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and spirocyclic backbone (distinct splitting patterns for diaza rings) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C _{25}N _3 $, MW 269.36). Note fragmentation patterns (e.g., loss of Boc group at m/z 169) .
- HPLC : Reverse-phase C18 column with UV detection (210–254 nm) to assess purity. Gradient: 10–90% acetonitrile in water (0.1% TFA) over 20 minutes .
Advanced: How can conformational analysis of the spirocyclic core be performed to predict bioactivity?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: bond lengths (1.45–1.55 Å for C-N), torsion angles, and puckering coordinates (Cremer-Pople parameters for ring non-planarity) .
- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to calculate energy-minimized conformers. Compare with crystal structures to validate puckering amplitudes .
- Dynamic NMR : At variable temperatures (e.g., 25–80°C), observe coalescence of diastereotopic protons to estimate ring-flipping barriers .
Advanced: How should researchers design bioactivity assays for this compound’s potential as a sEH inhibitor or orexin receptor modulator?
Methodological Answer:
- Enzyme Inhibition (sEH) :
- Orexin Receptor Binding :
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 across studies)?
Methodological Answer:
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C). Differences in these parameters alter enzyme kinetics .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-Boc derivatives) that may interfere with activity .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability. Report 95% confidence intervals for IC .
Research Design: How to formulate hypothesis-driven research questions for this compound?
Methodological Answer:
- PICO Framework :
- FINER Criteria : Ensure feasibility (e.g., synthetic accessibility), novelty (e.g., unexplored spiro ring size), and relevance (e.g., therapeutic potential in inflammation) .
Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder in Boc Groups : Use SHELXL’s PART instruction to model alternative conformations. Apply isotropic displacement parameters (ADPs) for overlapping atoms .
- Weak Diffraction : Optimize crystal growth via vapor diffusion (e.g., 2:1 DCM/methanol). Collect data at synchrotron sources (λ=0.7–1.0 Å) to enhance resolution .
- Twinned Crystals : Test for twinning using R values. Apply TWINABS for data scaling .
Advanced: How to optimize reaction yields in large-scale synthesis while minimizing racemization?
Methodological Answer:
- Solvent Selection : Use DMF or DMI for high solubility of intermediates. Avoid protic solvents (e.g., methanol) to prevent Boc cleavage .
- Catalyst Screening : Test Ru-based catalysts (e.g., Grubbs II vs. Hoveyda-Grubbs) for RCM efficiency. Yields >80% are achievable with 5 mol% catalyst loading .
- Racemization Control : Conduct reactions under inert atmosphere (N) at <50°C. Monitor enantiopurity via chiral HPLC (Chiralpak IA column) .
Advanced: What computational tools are recommended for molecular docking studies targeting orexin receptors?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger’s Glide. Prepare receptor structures (PDB: 6TOQ for OX) by removing water molecules and adding hydrogens .
- Docking Protocol :
Data Management: How to balance open data sharing with privacy in studies involving patient-derived samples?
Methodological Answer:
- De-identification : Remove direct identifiers (e.g., names, addresses) and apply k-anonymity (e.g., aggregate age into 10-year brackets) .
- Controlled Access : Use repositories like EGA (European Genome-Phenome Archive) with data use agreements (DUAs) limiting reuse to approved projects .
- Consent Clauses : Include explicit language in ethics approvals allowing anonymized data deposition. Example: “Data may be shared for future research under controlled access” .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
